Sincalide, also known as cholecystokinin octapeptide (CCK-8), is a synthetic analog of the gut hormone cholecystokinin (CCK). CCK plays a vital role in digestion by stimulating the release of digestive enzymes from the pancreas and gallbladder contraction []. Due to its ability to stimulate gallbladder contraction, Sincalide has become a valuable tool in scientific research for studying gallbladder function.
One of the primary applications of Sincalide in research is for a diagnostic imaging technique called Sincalide cholescintigraphy, also known as hepatobiliary iminodiacetic acid (HIDA) scan with Sincalide stimulation []. During this procedure, a radioactive tracer is injected into the bloodstream, followed by an injection of Sincalide. The radioactive tracer is taken up by the liver and excreted into the bile. Sincalide then stimulates the gallbladder to contract, forcing the radioactive bile into the small intestine. By monitoring the movement of the radioactive tracer through the liver, gallbladder, and intestines with a special camera, doctors can assess gallbladder function.
HIDA scans with Sincalide are helpful in diagnosing various gallbladder conditions, including:
Beyond diagnostics, Sincalide is also used in scientific research to investigate the mechanisms of gallbladder function and dysfunction. Researchers can use Sincalide to:
Sincalide is a synthetic octapeptide that corresponds to the C-terminal segment of the naturally occurring hormone cholecystokinin. It is primarily used as a diagnostic agent to stimulate gallbladder contraction and enhance pancreatic secretion during various medical tests. The chemical structure of sincalide is represented as L-α-aspartyl-O-sulfo-L-tyrosyl-L-methionylglycyl-L-tryptophyl-L-methionyl-L-α-aspartyl-L-phenylalaninamide, with a molecular formula of C₄₉H₆₂N₁₀O₁₆S₃ and a molar mass of 1143.27 g/mol .
When administered intravenously, sincalide induces rapid contraction of the gallbladder, leading to bile evacuation similar to the physiological response elicited by endogenous cholecystokinin. This contraction typically reaches its maximum within 5 to 15 minutes post-administration .
Sincalide functions primarily through its action on specific receptors in the body. Upon intravenous injection, it acts as an agonist for:
The mechanism of action involves binding to these receptors, leading to increased intracellular signaling pathways that promote gallbladder contraction and pancreatic secretion of bicarbonate and enzymes .
Sincalide exhibits several biological activities:
Adverse effects can include abdominal discomfort and nausea, particularly following rapid infusion .
Sincalide is synthesized through peptide synthesis techniques, which involve the stepwise addition of amino acids to form the desired peptide chain. The process typically includes:
Sincalide has several clinical applications:
These applications are essential for diagnosing disorders related to the gallbladder and pancreas.
Sincalide has been studied for its interactions with other substances:
Several compounds share similarities with sincalide, particularly in their physiological roles or mechanisms of action:
Compound | Structure/Type | Unique Features |
---|---|---|
Cholecystokinin | Natural hormone | Endogenous; stimulates gallbladder and pancreas |
Caerulein | Natural peptide | Derived from frog skin; similar effects on digestion |
Gastrin | Hormone | Primarily stimulates gastric acid secretion |
Liraglutide | Glucagon-like peptide | Used in diabetes management; affects insulin secretion |
Sincalide's uniqueness lies in its synthetic origin as a specific C-terminal fragment of cholecystokinin, providing targeted action without some side effects associated with full-length hormones like cholecystokinin or gastrin .